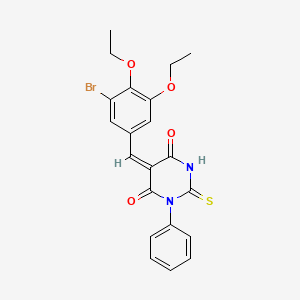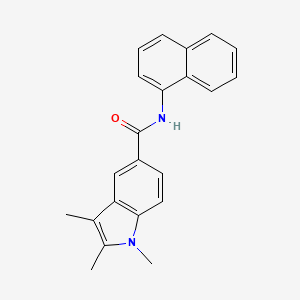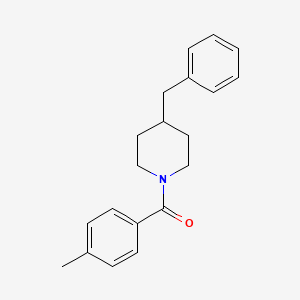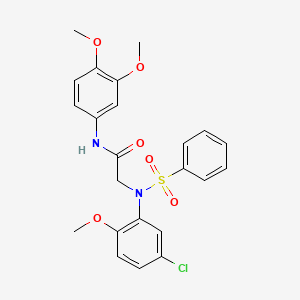![molecular formula C25H26BrN3O2 B6069506 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol](/img/structure/B6069506.png)
2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol, also known as BPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of piperazine and phenol, and its unique chemical structure has been shown to possess a variety of pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol is not fully understood, but it is believed to involve the modulation of several signaling pathways. 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol has been shown to modulate the expression of several genes involved in apoptosis, cell cycle regulation, and DNA repair.
Biochemical and physiological effects:
2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol has been shown to inhibit the growth of cancer cells, to protect neurons from oxidative stress and inflammation, and to modulate the immune response. In vivo, 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury, to inhibit tumor growth in animal models of cancer, and to modulate the immune response in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol also has some limitations, including its high cost and limited availability. In addition, 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
Direcciones Futuras
There are several future directions for the study of 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol, including its potential therapeutic applications in humans, its safety and efficacy in clinical trials, and its mechanism of action. In addition, 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol could be further optimized to increase its potency and selectivity, and new derivatives of 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol could be synthesized to explore its pharmacological properties. Finally, 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol could be used as a lead compound for the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol involves several steps, including the reaction of 4-bromo-2-hydroxy-5-methoxybenzaldehyde with benzylpiperazine in the presence of acetic acid and sodium acetate. This is followed by the reaction of the resulting intermediate with formaldehyde and paraformaldehyde in the presence of hydrochloric acid to yield the final product. The synthesis of 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol has been optimized to increase yield and purity, and it is now a well-established method in the literature.
Aplicaciones Científicas De Investigación
2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In immunology, 2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol has been shown to modulate the immune response and to have anti-inflammatory effects.
Propiedades
IUPAC Name |
2-[[4-(4-benzylpiperazin-1-yl)phenyl]iminomethyl]-4-bromo-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN3O2/c1-31-25-16-24(30)20(15-23(25)26)17-27-21-7-9-22(10-8-21)29-13-11-28(12-14-29)18-19-5-3-2-4-6-19/h2-10,15-17,30H,11-14,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBHXWJDYRUOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C=NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069433.png)


![2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6069458.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6069461.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine](/img/structure/B6069475.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(cyclopropylmethyl)-N-propylacetamide](/img/structure/B6069493.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6069499.png)
![4-iodo-1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole](/img/structure/B6069505.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B6069513.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6069520.png)